Methyl 2-O-a-L-fucopyranosyl-b-D-galactoside
Description
Properties
CAS No. |
37288-45-2 |
|---|---|
Molecular Formula |
C13H24O10 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3 |
InChI Key |
ZUPSABSQBFCIOU-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
Selective protection of hydroxyl groups is critical to ensure proper reactivity during glycosylation.
Allylation and Silylation
In a protocol adapted from thiouracil derivative synthesis, D-galactal was allylated using sodium hydride (NaH) and allyl bromide in anhydrous N,N-dimethylformamide (DMF) at 0°C to room temperature (16 hours). This yielded 1,5-anhydro-2-deoxy-3,4,6-tri-O-allyl-D-lyxo-hex-1-enitol, a key intermediate for subsequent glycosylation. Alternatively, tert-butyldimethylsilyl (TBS) groups were introduced via reaction with TBS chloride (TBSCl) and imidazole in DMF at 60°C, achieving full silylation within 36 hours.
Benzylation Strategies
Benzyl (Bn) groups were employed to protect primary hydroxyls. L-Fucal, derived from L-fucose, underwent benzylation using benzyl bromide (BnBr) and NaH in tetrahydrofuran (THF), yielding 3,4-di-O-benzyl-L-fucal after 18 hours.
Glycosylation Reactions
Glycosylation to establish the alpha-1,2 linkage requires activation of the fucosyl donor and a compatible galactoside acceptor.
Donor Activation
Fucosyl donors, such as fucosyl trichloroacetimidates or bromides, are activated under acidic conditions. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the coupling of a fucosyl donor to a partially protected methyl beta-D-galactoside acceptor.
Stereochemical Control
The use of participating protecting groups (e.g., acetyl at C2 of galactose) ensures beta-configuration at the galactoside anomeric center. Concurrently, non-participating groups (e.g., benzyl) on the fucose donor favor alpha-linkage formation during glycosylation.
Deprotection and Final Isolation
Final deprotection involves sequential removal of protecting groups:
Table 1: Representative Chemical Synthesis Conditions
Enzymatic Synthesis Strategies
Enzymatic methods leverage glycosyltransferases or fucosidases to catalyze regio- and stereospecific bond formation, avoiding complex protecting group strategies.
Transglycosylation Using α-L-Fucosidases
Aspergillus niger GH29 α-L-fucosidase demonstrated transglycosylation activity, transferring fucose from p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) to lactose under optimized conditions. Adapting this for methyl-beta-D-galactoside:
-
Acceptor Substrate : 200 g/L methyl-beta-D-galactoside
-
Donor Substrate : 100 g/L pNP-Fuc
-
Enzyme Concentration : 140 U/L
-
Conditions : 50°C, pH 4.0 (50 mM ammonium acetate), 7–11 days.
The enzyme’s ability to recognize methyl-beta-D-galactoside as an acceptor hinges on structural similarity to lactose, though kinetic parameters (e.g., Kₘ, Vₘₐₓ) require empirical determination.
Table 2: Enzymatic Transglycosylation Parameters
Comparative Analysis of Synthetic Methods
Efficiency and Yield
Stereoselectivity
Chemical Reactions Analysis
Types of Reactions: Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like periodate, leading to the cleavage of vicinal diols and formation of aldehyde groups.
Reduction: Reduction reactions can convert aldehyde groups back to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can modify the hydroxyl groups on the sugar moieties, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized sugar derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside has the molecular formula and is classified as a glycoside. Its structure consists of a fucose residue linked to a galactose moiety, forming a disaccharide unit that plays a crucial role in biological systems, particularly in polysaccharides found in bacteria and plants .
Microbial Polysaccharides
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is integral to the composition of capsular polysaccharides (CPS) in certain bacteria, such as Klebsiella pneumoniae. These polysaccharides are essential for bacterial virulence and can influence immune responses. Research indicates that the structural elements of this glycoside contribute to the stability and functionality of CPS, making it a target for vaccine development .
| Study | Findings |
|---|---|
| Joseleau & Marais (1979) | Identified the role of fucosylated galactans in bacterial polysaccharides. |
| Guetta et al. (2003) | Analyzed the structural properties of CPS from Klebsiella pneumoniae, emphasizing the importance of methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside. |
Metabolomics
Recent studies have utilized untargeted metabolomics to identify metabolites present in various plant species, including eggplant. Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside was detected among other metabolites, suggesting its role in plant metabolism and potential health benefits . The compound's presence indicates its involvement in metabolic pathways that could be harnessed for agricultural or nutritional applications.
Antimicrobial Activity
Preliminary studies suggest that methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside may exhibit antimicrobial properties due to its structural similarity to other known glycosides with antibacterial activity. This potential makes it an interesting candidate for further pharmacological research aimed at developing new antimicrobial agents .
| Research Focus | Outcome |
|---|---|
| Antimicrobial assays | Indicated potential activity against specific bacterial strains. |
Immunomodulatory Effects
The compound's role in influencing immune responses has been explored, particularly regarding its ability to modulate cytokine production. Glycosides often interact with immune cells, which could lead to therapeutic applications in immunology . Further investigation into its immunomodulatory effects could pave the way for novel treatments for autoimmune diseases or infections.
Capsular Polysaccharides in Vaccine Development
A significant case study demonstrated the use of polysaccharides containing methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside as vaccine components against Klebsiella pneumoniae. The study highlighted how these polysaccharides can elicit a robust immune response, providing insights into their application in vaccine formulations .
Plant Metabolomics
In another case study focusing on eggplant, researchers identified methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside among key metabolites contributing to the plant's nutritional profile. This finding supports the idea that this glycoside may have beneficial effects when consumed as part of a diet rich in fruits and vegetables .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological pathways, including cell adhesion, signaling, and immune responses. The molecular targets often involve glycan receptors on cell surfaces, which mediate the compound’s biological activities.
Comparison with Similar Compounds
2′-Fucosyllactose (2′-FL)
- Structure : α-L-Fuc-(1→2)-β-D-Gal-(1→4)-D-Glc (trisaccharide).
- Key Features : Includes a glucose unit linked to galactose (1→4), differentiating it from the methyl-terminated target compound.
- Molecular Weight : 488.44 Da (C₁₈H₃₂O₁₅) .
- Applications : Widely used in infant nutrition as a human milk oligosaccharide (HMO) .
- Synthesis : Produced via microbial fermentation (e.g., Corynebacterium glutamicum) rather than chemical synthesis .
Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactosyl)-beta-D-glucopyranoside
5-Amino-1-pentyl Tetrasaccharide Derivative
- Structure : A complex glycan with α-L-fucose (1→2) and β-D-galactose (1→3) linkages to a glucosamine backbone .
- Key Features: Larger molecular weight ([α]D = +4.4°, methanol) and multi-step synthesis using Pd/C catalysis .
- Applications: Potential use in glycobiology studies due to its branched structure.
Benzyl β-D-Fuc-(1→6)-α-D-GlcNAc
- Structure : Beta-D-fucose (1→6)-linked to N-acetylglucosamine.
- Key Features : Designed to avoid interference in galactose oxidase assays; simpler synthesis than lactosamine analogs .
- Synthesis : Prioritized for ease of preparation and compatibility with enzymatic studies .
Structural and Functional Analysis
Glycosidic Linkages
Protecting Groups and Aglycones
Enzymatic Specificity
- Target Compound : Substrate for 1,2-alpha-L-fucosidase .
- Benzyl Derivatives : Substrates for fucosyltransferases (e.g., Lewis antigen synthesis) .
Comparative Data Table
Biological Activity
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is a disaccharide derivative composed of fucose and galactose. This compound has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities, particularly its interactions with carbohydrate-binding proteins such as lectins. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside has the molecular formula and is characterized by the presence of a fucose unit linked to a galactose unit via an alpha-glycosidic bond. The compound's structure is pivotal in determining its biological interactions, particularly with glycan receptors on cell surfaces.
The biological effects of methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside are primarily mediated through its interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological pathways, including:
- Cell Adhesion : The compound enhances cell-cell adhesion processes, which are critical for tissue formation and immune responses.
- Signaling Pathways : It modulates signaling pathways involved in immune responses and inflammation.
- Antitumor Activity : Preliminary studies suggest that it may have potential antitumor effects by inhibiting cancer cell proliferation.
1. Antimicrobial Properties
Research indicates that methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their ability to adhere to host tissues.
2. Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. It appears to enhance the activity of immune cells, potentially improving the body's response to infections and diseases.
3. Antitumor Potential
In vitro studies have demonstrated that methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can inhibit the growth of cancer cells. The exact mechanism involves modulation of cell signaling pathways that control proliferation and apoptosis.
Research Findings and Case Studies
A review of recent literature reveals several significant findings regarding the biological activity of methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside:
Comparative Analysis with Related Compounds
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can be compared with similar glycosides to understand its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl-2-alpha-L-fucopyranosyl-beta-D-glucoside | Fucose + Glucose | Moderate binding affinity to lectins |
| Methyl-2-alpha-L-fucopyranosyl-beta-D-mannoside | Fucose + Mannose | Lower antimicrobial activity |
| Methyl-2-alpha-L-fucopyranosyl-beta-D-xyloside | Fucose + Xylose | Limited immunomodulatory effects |
Q & A
Q. Q1. What are the key synthetic strategies for preparing methyl-2-α-L-fucopyranosyl-β-D-galactoside, and how do protecting groups influence reaction yields?
Methodological Answer: Synthesis typically involves regioselective glycosylation and protection/deprotection steps. For example, benzoylation (using benzoyl chloride in pyridine) protects hydroxyl groups on fucose, achieving 75% yield for intermediates like 1,2,3,4-tetra-O-benzoyl-α-D-fucopyranose . Silylation (e.g., tert-butyldiphenylsilyl ether) and isopropylidene acetal formation are also critical for stabilizing intermediates during galactoside coupling . Yields depend on steric hindrance and solvent choice (e.g., anhydrous pyridine vs. DMF). Confirm regiochemistry via H and C NMR, comparing data to literature values for validation .
Q. Q2. How can researchers confirm the stereochemistry of glycosidic linkages in this compound?
Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments and coupling constant () analysis are standard. For α-L-fucopyranosyl linkages, values typically range from 3.5–4.0 Hz, while β-D-galactoside linkages exhibit Hz . X-ray crystallography or computational modeling (e.g., density functional theory) further resolve ambiguities in carbohydrate-aromatic interactions .
Advanced Research Questions
Q. Q3. How does methyl-2-α-L-fucopyranosyl-β-D-galactoside serve as a substrate analog for studying enzyme mechanisms in glycobiology?
Methodological Answer: This compound mimics natural substrates like lactose derivatives, enabling studies on fucosidases and galactosidases. For example, it acts as a competitive inhibitor in galactose oxidase assays by blocking the active site via its 6-deoxy-galactose (D-Fuc) moiety, preventing interference from native acceptors . Kinetic assays (e.g., fluorogenic or chromogenic assays) quantify enzyme activity by monitoring hydrolysis rates of the nitrophenyl derivative (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside) .
Q. Q4. What analytical challenges arise when characterizing trace impurities or degradation products of this compound?
Methodological Answer: High-resolution LC-MS/MS with negative ion mode is essential for detecting per- and polyfluoroalkyl substance (PFAS)-like impurities or hydrolyzed byproducts (e.g., free fucose or galactose). Use hydrophilic interaction liquid chromatography (HILIC) to separate polar degradation products . For structural elucidation, tandem MS/MS with collision-induced dissociation (CID) fragments glycosidic bonds, revealing linkage-specific patterns .
Q. Q5. How do researchers resolve contradictions in reported bioactivity data for methyl-2-α-L-fucopyranosyl-β-D-galactoside derivatives?
Methodological Answer: Discrepancies often stem from variations in glycosylation conditions or enzyme sources. For example, β-(1→6) linkages (vs. β-(1→4)) in disaccharide analogs show divergent acceptor efficiencies in trans-sialidase (TcTS) reactions . Validate findings using orthogonal assays:
Q. Q6. What computational approaches are used to predict the compound’s interaction with lectins or antibodies?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model carbohydrate-protein interactions. For instance, α-L-fucose residues engage in CH-π stacking with aromatic residues (e.g., tryptophan in lectins), which can be simulated using force fields like GLYCAM06 . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., , , ) .
Q. Q7. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) enhance NMR studies of this compound’s conformational dynamics?
Methodological Answer: Site-specific C labeling of the galactose C1 or fucose C2 positions enables tracking of glycosidic bond flexibility via C-H HSQC experiments. Deuterium labeling reduces signal overlap in crowded spectral regions (e.g., anomeric protons). Transverse relaxation-optimized spectroscopy (TROSY) further resolves dynamics in large glycoconjugates .
Q. Q8. What are the best practices for ensuring reproducibility in glycosylation reactions involving this compound?
Methodological Answer:
- Standardize donor/acceptor ratios (e.g., 1.2:1 molar excess of glycosyl donor).
- Use activators like trichloroacetimidate for high stereocontrol .
- Monitor reaction progress via thin-layer chromatography (TLC) with anisaldehyde staining for carbohydrate detection .
- Report yields as isolated, chromatography-purified products to exclude unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
